alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid
Description
Properties
CAS No. |
76561-82-5 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-hydroxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,16H,1H3,(H,14,15) |
InChI Key |
KUJHPYMDWIIJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Friedel-Crafts Alkylation with Potassium Bromide
The foundational method for synthesizing naphthaleneacetic acid derivatives involves Friedel-Crafts alkylation. A landmark patent (US2655531A) details the reaction of naphthalene with chloroacetic acid in the presence of potassium bromide (KBr) as a catalyst.
Reaction Mechanism and Optimization
The process employs equimolar naphthalene and chloroacetic acid heated to 210–235°C under reflux. KBr increases the reaction’s boiling point, enabling higher temperatures and improved yields. The catalyst facilitates the formation of an intermediate, likely a potassium-bromoacetate complex, which enhances electrophilic substitution at the naphthalene ring’s α-position.
Key parameters include:
- Catalyst loading : 1–1.5% molar ratio of KBr to reactants.
- Temperature : Sustained at 210–235°C for 4–6 hours.
- Workup : The crude product is treated with 10% NaOH, filtered, and acidified to precipitate the acid.
Yield and Purification
Crude yields range from 10–15%, with purification via solvent extraction (e.g., petroleum ether) and recrystallization raising purity to >95%. The final product exhibits a melting point of 127–129°C, compared to 98–129°C for the crude form.
Table 1: Optimization of KBr-Catalyzed Synthesis
| KBr (molar %) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 0.5 | 4 | 8.2 | 98–120 |
| 1.0 | 5 | 12.5 | 122–129 |
| 1.5 | 6 | 14.8 | 127–129 |
Metabolic Demethylation of Naproxen Derivatives
α-Hydroxy-α-methyl-2-naphthaleneacetic acid is identified as O-desmethylnaproxen, a metabolite of the anti-inflammatory drug naproxen. This biotransformation pathway provides an alternative synthetic route.
Enzymatic Demethylation
In vivo, cytochrome P450 enzymes oxidize naproxen’s methoxy group to a hydroxyl group. Studies in human subjects show that 500 mg oral doses of naproxen yield O-desmethylnaproxen as 14.3% of excreted metabolites.
Chemical Demethylation
Laboratory-scale demethylation employs reagents like boron tribromide (BBr₃) in dichloromethane. For example:
- Dissolve naproxen in anhydrous CH₂Cl₂.
- Add BBr₃ dropwise at 0°C.
- Stir for 12 hours, then quench with water.
- Extract with ethyl acetate and purify via column chromatography.
This method achieves >80% conversion but requires stringent anhydrous conditions.
Stereoselective Synthesis for (αR)-Configuration
The (αR)-enantiomer is commercially significant (e.g., AKSci 8173FD). Asymmetric synthesis methods include:
Chiral Auxiliary Approaches
- Use of (S)-proline to induce enantioselective alkylation.
- Resolution via diastereomeric salt formation with chiral amines like cinchonidine.
Catalytic Asymmetric Hydrogenation
Hydrogenation of α-keto-naphthalene precursors with ruthenium-BINAP catalysts achieves enantiomeric excess (ee) >90%. For example:
$$ \text{RuCl}2(\text{BINAP}) + \text{H}2 \rightarrow \text{(αR)-product} $$
This method is scalable but requires specialized catalysts.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| KBr-Catalyzed Alkylation | 10–15 | 95 | High | Low |
| Chemical Demethylation | 80 | 98 | Moderate | Moderate |
| Asymmetric Hydrogenation | 70 | 99 | Low | High |
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxy-1-naphthyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohols or aldehydes.
Substitution: Formation of naphthyl ethers or esters.
Scientific Research Applications
Pharmacological Applications
The primary applications of alpha-hydroxy-alpha-methyl-2-naphthaleneacetic acid are centered around its anti-inflammatory and analgesic properties. Below are key areas of application:
- Pain Management : The compound has been shown to effectively reduce pain in various animal models, making it a candidate for treating conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders .
- Inflammation Reduction : Studies indicate that it significantly decreases inflammation through the inhibition of prostaglandin synthesis, which are mediators of pain and inflammation.
- Antioxidant Properties : Preliminary research suggests that this compound may also exhibit antioxidant effects, contributing further to its therapeutic potential.
Anti-inflammatory Efficacy
A study evaluated the efficacy of this compound in a model of induced arthritis in rats. Results demonstrated a significant reduction in swelling and pain compared to control groups treated with saline.
Comparison with Other NSAIDs
In a comparative study involving human subjects with chronic pain conditions, this compound was found to have a similar efficacy profile to naproxen but with a potentially improved side effect profile concerning gastrointestinal tolerance .
Dermatological Applications
While primarily studied for its analgesic properties, there is emerging interest in its use in dermatology, particularly for conditions involving inflammation such as acne and rosacea. Its ability to modulate skin inflammation could provide benefits in topical formulations .
Comparative Data Table
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Naproxen | Contains a methoxy group | Well-established NSAID with extensive clinical use |
| This compound | Naphthalene structure with hydroxyl/methyl substitutions | Potentially improved side effect profile |
| Ibuprofen | Propionic acid derivative | Selective COX inhibitor with different side effects |
| Ketoprofen | Contains a phenyl group | Used for pain relief with unique pharmacokinetics |
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-1-naphthyl)propanoic acid is largely dependent on its chemical structure. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, and modulate their activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid and related compounds:
Structural and Functional Insights
This compound
- Applications : High cost (~$4,000/g) limits its use to specialized research, such as chiral resolution studies .
6-Hydroxy-2-naphthaleneacetic acid
- Key Difference : Lacks the alpha-methyl group, making it more polar and less lipophilic.
- Role : As a metabolite of Nabumetone, it contributes to the drug’s anti-inflammatory activity by inhibiting prostaglandin synthesis .
(2-Hydroxy-1-naphthyl)acetic acid
- Positional Isomerism : The hydroxyl group on the 1-naphthyl ring alters electronic properties compared to 2-naphthalene derivatives, affecting reactivity in coupling reactions .
Methyl Ester Derivatives
Complex Derivatives
Research Findings and Trends
Metabolic Stability : The alpha-methyl group in this compound reduces susceptibility to enzymatic oxidation, a critical advantage over 6-Hydroxy-2-naphthaleneacetic acid in drug design .
Synthetic Utility : (2-Hydroxy-1-naphthyl)acetic acid is widely used in synthesizing fluorescent dyes due to its stable naphthol moiety .
Prodrug Potential: Methyl ester derivatives of hydroxy-naphthaleneacetic acids show improved bioavailability, as seen in preclinical studies of anti-inflammatory agents .
Biological Activity
Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid (AHMNA) is a compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It shares structural similarities with naproxen, a widely used NSAID known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of AHMNA, focusing on its mechanisms, effects, and potential therapeutic applications.
AHMNA has a molecular formula of and a molecular weight of approximately 230.26 g/mol. The compound features a naphthalene ring system with hydroxyl and methyl substituents, which play crucial roles in its biological activity. The hydroxy group can participate in hydrogen bonding, while the naphthalene moiety allows for π-π interactions with biological targets.
AHMNA primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, AHMNA may exhibit antioxidant properties that further enhance its therapeutic potential.
Anti-inflammatory Effects
Research indicates that AHMNA effectively reduces inflammation in various animal models. Its mechanism is similar to that of naproxen, demonstrating significant anti-inflammatory activity through COX inhibition. In controlled studies, AHMNA has shown to significantly decrease edema and inflammatory markers in treated subjects.
Analgesic Properties
AHMNA has been evaluated for its analgesic effects in pain models. Studies have reported that it can alleviate pain associated with inflammation, making it a potential candidate for managing conditions such as arthritis and other inflammatory disorders.
Antioxidant Activity
Preliminary studies suggest that AHMNA may possess antioxidant capabilities, which could contribute to its overall therapeutic profile. This property is particularly relevant in conditions where oxidative stress plays a role in disease progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Naproxen | Contains a methoxy group | Well-established NSAID with extensive clinical use |
| Desmethylnaproxen | Lacks the methoxy group | Active metabolite of naproxen |
| Ibuprofen | Propionic acid derivative | Selective COX inhibitor with different side effects |
| Ketoprofen | Contains a phenyl group | Used for pain relief with unique pharmacokinetics |
AHMNA's unique structure influences its biological activity differently compared to these similar compounds, particularly in terms of potency and side effect profiles.
Study 1: Analgesic Efficacy
A study conducted on rats demonstrated that administration of AHMNA resulted in a significant reduction in pain response compared to control groups. The analgesic effect was attributed to its ability to inhibit COX enzymes effectively.
Study 2: Anti-inflammatory Action
In another study assessing inflammatory response, AHMNA was shown to reduce paw edema significantly in animal models induced by carrageenan. The results indicated a dose-dependent response, confirming its potential as an effective anti-inflammatory agent.
Study 3: Antioxidant Potential
Research exploring the antioxidant properties of AHMNA revealed that it could scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Q & A
Q. How should researchers address batch-to-batch variability in spectroscopic data?
- Standardize instrument calibration using reference materials (e.g., NIST-traceable standards) and implement internal standards (e.g., deuterated analogs) for NMR/MS normalization. Inter-laboratory comparisons via round-robin testing ensure reproducibility, as emphasized in analytical chemistry guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
